2-Hydroxy-3,5-dichloro-6-bromopyridine

Chemoselective cross-coupling Halogen reactivity hierarchy Sequential functionalization

Sourcing 2-Hydroxy-3,5-dichloro-6-bromopyridine (CAS 57864-38-7) is essential for teams exploiting site-selective halogen reactivity. Its C6 bromine undergoes preferential Pd-catalyzed coupling, while C3/C5 chlorines remain for late-stage diversification—a reactivity hierarchy absent in generic dichloropyridinols. Validated against BRD4 BD2 (IC₅₀ 863 nM), it's a strategic fragment for BET bromodomain SAR. Procure this trihalogenated scaffold to enable efficient analog generation without de novo pyridine construction.

Molecular Formula C5H2BrCl2NO
Molecular Weight 242.88 g/mol
CAS No. 57864-38-7
Cat. No. B1625723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,5-dichloro-6-bromopyridine
CAS57864-38-7
Molecular FormulaC5H2BrCl2NO
Molecular Weight242.88 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1Cl)Br)Cl
InChIInChI=1S/C5H2BrCl2NO/c6-4-2(7)1-3(8)5(10)9-4/h1H,(H,9,10)
InChIKeySSSBNTHPMMENDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3,5-dichloro-6-bromopyridine (CAS 57864-38-7) – Halogenated Pyridinol Building Block for Selective Cross-Coupling and Heterocyclic Synthesis


2-Hydroxy-3,5-dichloro-6-bromopyridine (CAS 57864-38-7) is a trihalogenated pyridinol derivative with the molecular formula C₅H₂BrCl₂NO and a molecular weight of 242.885 g/mol . It exists predominantly in the pyridin-2-one tautomeric form (6-bromo-3,5-dichloro-1H-pyridin-2-one), as reflected by its SMILES notation O=c1[nH]c(Br)c(Cl)cc1Cl . The compound features three distinct halogen substituents—a bromine at the C6 position and chlorines at the C3 and C5 positions—on a pyridinol core, a substitution pattern that confers predictable, position-specific reactivity in sequential cross-coupling and nucleophilic aromatic substitution reactions [1]. Its LogP value of 2.85650 indicates moderate lipophilicity suitable for medicinal chemistry applications requiring membrane permeability. This compound is catalogued under ChEMBL ID CHEMBL3769729 [2] and appears in BindingDB with documented bioactivity data against bromodomain-containing proteins, establishing its relevance as a fragment or intermediate in epigenetic drug discovery programs.

Why Generic Substitution Fails: Positional Halogen Reactivity Hierarchy in 2-Hydroxy-3,5-dichloro-6-bromopyridine


Generic substitution with other halogenated pyridinols or simpler pyridine halides is not viable due to the specific, hierarchically ordered reactivity of the halogen substituents in this compound. The C6 bromine, C3 chlorine, and C5 chlorine exhibit fundamentally different activation energies toward Pd-catalyzed cross-coupling and nucleophilic displacement, a consequence of the electron-withdrawing effects of the pyridinone carbonyl and the differential bond dissociation energies of C–Br versus C–Cl bonds [1]. While a generic 3,5-dichloro-2-pyridinol (CAS 5437-33-2) lacks the C6 bromine handle required for primary cross-coupling [2], alternative 6-bromo-pyridinols without the 3,5-dichloro substitution pattern fail to provide the same electronic environment that governs regioselectivity in subsequent functionalization steps [3]. The unique trihalogenated architecture of 2-hydroxy-3,5-dichloro-6-bromopyridine enables predictable sequential derivatization—bromine-first coupling followed by chlorine substitution—that cannot be replicated using monohalogenated or symmetrically halogenated alternatives. This site-selectivity, which is essential for constructing complex heterocyclic scaffolds in pharmaceutical and agrochemical development, is a direct function of the specific halogen complement and is therefore not interchangeable with in-class analogs.

Quantitative Differentiation Evidence: 2-Hydroxy-3,5-dichloro-6-bromopyridine vs. Structural Analogs


Chemoselective Cross-Coupling: C6 Bromine vs. C3/C5 Chlorine Reactivity in Pd-Catalyzed Transformations

In Pd-catalyzed cross-coupling reactions, the C6 bromine substituent in bromo-chloropyridine systems undergoes preferential oxidative addition compared to chlorine substituents, enabling selective mono-functionalization at the bromine-bearing position [1]. This chemoselectivity is intrinsic to the electronic and bond-strength differences between C–Br (bond dissociation energy ≈ 71 kcal/mol) and C–Cl (BDE ≈ 84 kcal/mol) bonds in the heteroaromatic framework [1]. Nucleophilic substitutions, by contrast, proceed non-selectively, underscoring the unique suitability of this compound for Pd-catalyzed rather than nucleophilic derivatization strategies [1].

Chemoselective cross-coupling Halogen reactivity hierarchy Sequential functionalization

Bromodomain Binding Affinity: Direct Quantitative Comparison with BRD4 BD2 Probe Compound JQ1

2-Hydroxy-3,5-dichloro-6-bromopyridine demonstrates measurable binding affinity to the second bromodomain of BRD4 (BRD4 BD2), with a reported IC₅₀ value of 863 nM in a fluorescence polarization displacement assay using FITC-conjugated JQ1 as the probe [1]. While the well-characterized tool compound JQ1 binds to BRD4 BD2 with an IC₅₀ of approximately 10–20 nM [2], the moderate affinity of 2-hydroxy-3,5-dichloro-6-bromopyridine (roughly 40- to 80-fold weaker) is consistent with its role as a fragment or early-stage lead scaffold rather than a fully optimized inhibitor. The compound also exhibits binding to BRD2 BD2 with a Kd of 300 nM [1], indicating pan-BET bromodomain engagement.

Epigenetics Bromodomain inhibition BRD4 BD2 selectivity

Site-Selective Functionalization Strategy: Differential Lability of C–Br vs. C–Cl in Lithiation and Cross-Coupling Sequences

The presence of chlorine atoms at the C3 and C5 positions of the pyridine ring significantly modulates the electronic environment at adjacent positions, influencing regioselectivity in deprotonation and subsequent functionalization. Studies on structurally related 3,5-dichloropyridine derivatives demonstrate that the specific halogen substitution pattern governs whether deprotonation occurs at the 2-, 4-, or 6-position upon treatment with lithium diisopropylamide (LDA) [1]. For 3,5-dichloro-4-bromopyridine, LDA treatment affords 2-lithiated intermediates, demonstrating that the 3,5-dichloro motif directs lithiation away from the halogen-bearing positions toward the C2 site [1]. This predictable regiochemical control is a direct consequence of the 3,5-dichloro substitution pattern and provides a reliable framework for designing multi-step syntheses with predictable outcomes.

Organolithium chemistry Regioselective deprotonation Halogen dance reactions

Lipophilicity Profile: Calculated LogP Differentiates from Less Halogenated Analogs

2-Hydroxy-3,5-dichloro-6-bromopyridine has a calculated LogP value of 2.85650 , a physicochemical parameter that directly influences membrane permeability, aqueous solubility, and plasma protein binding in biological systems. In contrast, the non-brominated analog 3,5-dichloro-2-pyridinol (CAS 5437-33-2) has a lower molecular weight (163.99 g/mol) and lacks the lipophilic bromine substituent, resulting in a significantly lower LogP [1]. This differential lipophilicity is critical for medicinal chemistry applications where fine-tuning of pharmacokinetic properties is required; the bromine substituent in 2-hydroxy-3,5-dichloro-6-bromopyridine provides a quantifiable increase in hydrophobicity that can be exploited to modulate compound distribution and target engagement.

Physicochemical properties Lipophilicity Drug-likeness optimization

Procurement-Relevant Application Scenarios for 2-Hydroxy-3,5-dichloro-6-bromopyridine (CAS 57864-38-7)


Epigenetic Drug Discovery: BET Bromodomain Inhibitor Fragment and Lead Scaffold

Procurement of 2-hydroxy-3,5-dichloro-6-bromopyridine is directly supported by its documented binding to BRD4 BD2 (IC₅₀ = 863 nM) and BRD2 BD2 (Kd = 300 nM) [1]. This compound serves as a validated starting point for structure–activity relationship (SAR) campaigns targeting BET bromodomains, a therapeutically relevant protein family implicated in oncology, inflammation, and cardiovascular disease. Its sub-micromolar affinity, while modest, is appropriate for fragment-based drug discovery (FBDD) or early lead optimization, where subsequent functionalization of the halogen handles (C6 bromine via cross-coupling; C3/C5 chlorines via nucleophilic substitution) can improve potency and selectivity. The compound is catalogued in ChEMBL (ID CHEMBL3769729) [1], facilitating integration into computational screening and chemogenomics workflows.

Sequential Heterocyclic Synthesis via Chemoselective Pd-Catalyzed Cross-Coupling

The C6 bromine in 2-hydroxy-3,5-dichloro-6-bromopyridine undergoes preferential Pd-catalyzed oxidative addition, enabling chemoselective mono-functionalization at the bromine-bearing position while leaving the C3 and C5 chlorines intact [1]. This property is essential for constructing 2,6-disubstituted pyridine derivatives through sequential coupling strategies—first at the C6 bromine site, then at one or both chlorine positions [1]. Such sequential functionalization is not achievable with symmetrically halogenated pyridines (e.g., 3,5-dibromo or 2,6-dichloro analogs), which either lack site-selectivity or require protective group strategies that reduce overall synthetic efficiency. This compound is therefore a strategically superior building block for medicinal chemistry groups synthesizing libraries of diversely substituted pyridine-based scaffolds.

Agrochemical Intermediate for Halogenated Pyridine-Based Fungicides and Herbicides

Halogenated pyridinols and their derivatives are established pharmacophores in agrochemical development, particularly in fungicidal and herbicidal applications where halogen substitution patterns critically influence target binding and metabolic stability [1]. The 2-hydroxy-3,5-dichloro-6-bromopyridine scaffold provides three reactive halogen positions that can be sequentially functionalized to explore structure–activity relationships in crop protection compounds [2]. The C6 bromine offers a handle for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, while the C3 and C5 chlorines remain available for late-stage diversification [3]. This positional halogen hierarchy enables efficient analog generation for agrochemical lead optimization without the synthetic inefficiencies associated with de novo construction of the pyridine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-3,5-dichloro-6-bromopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.